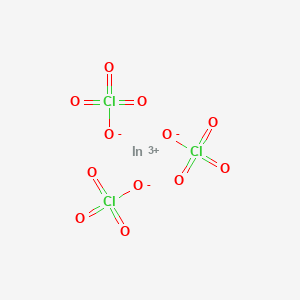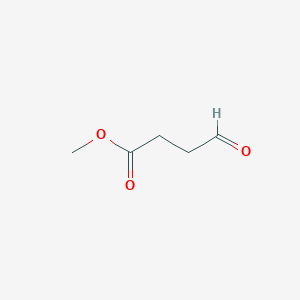
Ytterbium(3+);triiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ytterbium compounds often involves the reaction of ytterbium(II) iodide with other chemical agents. For instance, Hou et al. (1997) described the reaction of ytterbium(II) iodide (YbI2) with hexamethylphosphoric triamide (hmpa) in tetrahydrofuran (thf) to produce complexes that have been structurally characterized, indicating the significant role of hmpa in promoting reactions involving ytterbium(II) iodide (Hou, Zhang, & Wakatsuki, 1997).
Molecular Structure Analysis
The crystal and molecular structures of ytterbium compounds can vary significantly. Bochkarev et al. (1998) synthesized and analyzed the crystal structure of triphenyl[tris(tetrahydrofuran)]ytterbium, demonstrating the complex's high yields via various synthesis routes and providing insights into its structural characteristics (Bochkarev et al., 1998).
Chemical Reactions and Properties
Ytterbium compounds participate in a variety of chemical reactions, often catalyzed by ytterbium triflates. For example, Rao et al. (2009) explored the ytterbium(III) triflate-catalyzed amination of 1-cyclopropylprop-2-yn-1-ols, showcasing the compound's efficiency and moderate to good yields in producing conjugated enynes (Rao, Zhang, Sze, & Chan, 2009).
Physical Properties Analysis
The physical properties, such as crystal structure, of ytterbium compounds have been a subject of study. Lasocha (1995) determined the crystal structure of ytterbium diiodide monohydrate using X-ray powder diffraction, revealing the octahedral coordination of ytterbium atoms by iodine atoms and one oxygen atom (Lasocha, 1995).
Chemical Properties Analysis
Ytterbium compounds exhibit a range of chemical properties, including catalytic activities. Sakhuja et al. (2016) discussed the use of ytterbium(III) triflate as a catalyst for synthesizing various heterocycles, highlighting its efficiency and water tolerance in organic transformations (Sakhuja, Pericherla, Bajaj, Khungar, & Kumar, 2016).
Applications De Recherche Scientifique
Photovoltaic Applications
One area of significant interest is the use of ytterbium-related compounds in photovoltaics. The additive engineering of perovskite solar cells, for instance, involves the use of materials like methylammonium lead triiodide, showcasing the critical role of iodide compounds in enhancing the performance and stability of photovoltaic devices (Mangrulkar & Stevenson, 2021). These additives, both organic and inorganic, contribute to better charge transport, high open-circuit voltages, and improved overall efficiency, suggesting that ytterbium(3+);triiodide could find similar applications in optimizing photovoltaic materials.
Laser Isotope Separation
Ytterbium isotopes have been the subject of research in the context of laser isotope separation, a process critical for various applications ranging from medicine to nuclear energy. Studies conducted at institutions like the Institute of General Physics of the Russian Academy of Sciences have demonstrated the feasibility of using laser separation techniques for isolating rare ytterbium isotopes, providing a pathway for the industrial-scale production of enriched ytterbium (Yakovlenko, 1998). This research underlines the importance of ytterbium compounds in the development of advanced material processing technologies.
Optical Amplification and Electronics
Ytterbium-doped materials have also been explored for their optical properties, especially in the context of photoluminescence and optical amplification. Germanate glasses doped with ytterbium and other rare-earth ions have shown potential in enhancing upconversion processes, leading to significant improvements in the efficiency of optical devices (Kassab et al., 2019). Such materials can be crucial for the development of optical amplifiers and other electronic components that require efficient light manipulation and signal amplification.
Safety And Hazards
When handling Ytterbium(III) iodide, personal protective equipment should be worn. Contact with skin, eyes, and clothing should be avoided. Ingestion and dust formation should be avoided. The compound should be used only in well-ventilated areas and handled in accordance with good industrial hygiene and safety practice .
Orientations Futures
While the specific future directions for Ytterbium(III) iodide are not mentioned in the search results, a related compound, cesium ytterbium triiodide (CsYbI3) cubic perovskite nanocrystals, has been synthesized and characterized for optoelectronic applications . These nanocrystals exhibit strong excitation-independent emission and high quantum yields. They also show potential for use in organic–inorganic hybrid photodetectors as a photoactive layer .
Propriétés
IUPAC Name |
ytterbium(3+);triiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HI.Yb/h3*1H;/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSJSIMBIIVSTN-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[I-].[Yb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I3Yb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ytterbium(3+);triiodide | |
CAS RN |
13813-44-0 |
Source


|
| Record name | Ytterbium iodide (YbI3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

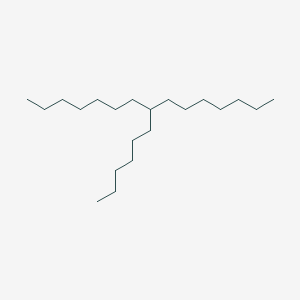
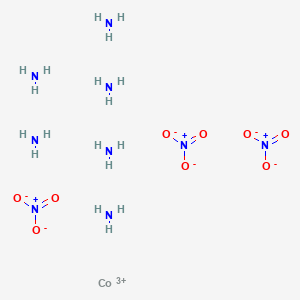
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
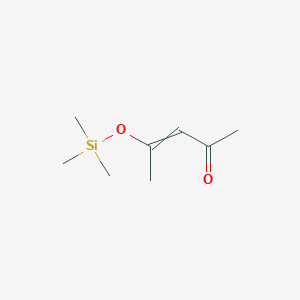
![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)
